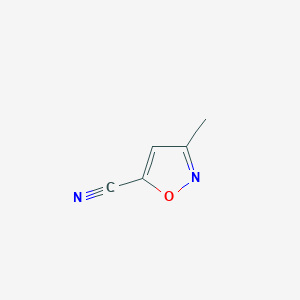

3-Methylisoxazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-oxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-2-5(3-6)8-7-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGHXEQLWFSUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611835 | |

| Record name | 3-Methyl-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65735-07-1 | |

| Record name | 3-Methyl-5-isoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65735-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylisoxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Methylisoxazole-5-carbonitrile. This heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science. This document summarizes its known physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, and explores its key reactions. Furthermore, it touches upon the potential biological activities of isoxazole derivatives, particularly their immunomodulatory effects.

Core Chemical Properties

This compound is a five-membered heterocyclic compound containing a nitrogen and an oxygen atom in the ring. The presence of a methyl group at the 3-position and a nitrile group at the 5-position imparts distinct chemical characteristics.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O | [1] |

| Molecular Weight | 108.10 g/mol | [1] |

| Boiling Point | 249.4 °C at 760 mmHg | [1] |

| Appearance | Liquid | [2] |

| CAS Number | 65735-07-1 | [1] |

| IUPAC Name | 3-methyl-1,2-oxazole-5-carbonitrile | [1] |

| SMILES | CC1=NOC(=C1)C#N | [1] |

| InChI Key | CWGHXEQLWFSUBS-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not explicitly available in the public domain. However, characteristic spectral features can be inferred from related isoxazole structures.

-

¹H NMR: A singlet corresponding to the methyl protons (CH₃) and a singlet for the proton on the isoxazole ring are expected.

-

¹³C NMR: Resonances for the methyl carbon, the carbons of the isoxazole ring (three distinct signals), and the nitrile carbon are anticipated.

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected around 2230-2260 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

General Experimental Protocol: Cycloaddition Approach

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for this compound.

Reaction Scheme:

Step 1: Generation of the Nitrile Oxide

An appropriate aldoxime is treated with an oxidizing agent, such as chloramine-T, to generate the nitrile oxide in situ.

Step 2: Cycloaddition

The in situ generated nitrile oxide then undergoes a 1,3-dipolar cycloaddition reaction with a suitable alkyne. For the synthesis of this compound, the alkyne would be propiolonitrile.

Materials:

-

Appropriate aldoxime (e.g., acetaldehyde oxime)

-

Propiolonitrile

-

Chloramine-T

-

Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of the aromatic aldoxime (1 equivalent) and propiolonitrile (1.2 equivalents) is dissolved in ethanol in a round-bottom flask.

-

Chloramine-T (1.2 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is then refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.

References

An In-depth Technical Guide to the Molecular Geometry and Structure of 3-Methylisoxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and structure of 3-Methylisoxazole-5-carbonitrile, a heterocyclic organic compound with applications in pharmaceuticals and organic synthesis.[1] This document details its structural characteristics, drawing upon experimental data from closely related analogues and computational studies. It also outlines the standard experimental protocols for the structural elucidation of such compounds.

Molecular Structure and Geometry

This compound (C₅H₄N₂O) is an aromatic heterocyclic compound featuring a five-membered isoxazole ring.[1] This ring system, containing three carbon atoms, a nitrogen atom, and an oxygen atom in adjacent positions, confers a planar geometry to the core of the molecule. The planarity of the isoxazole ring is a well-established characteristic of this class of compounds, which is crucial for its chemical reactivity and biological interactions. The molecule is further functionalized with a methyl group at the 3-position and a cyano (nitrile) group at the 5-position.

The methyl group introduces a region of non-planarity, with the hydrogen atoms adopting a tetrahedral arrangement. The cyano group, being linear, lies in the plane of the isoxazole ring to maximize electronic conjugation. The electron-withdrawing nature of the cyano group significantly influences the electron density distribution within the aromatic ring.

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, extensive crystallographic data exists for the closely related compound, 3-Methylisoxazole-5-carboxylic acid. This data provides a reliable approximation of the bond lengths and angles within the shared 3-methylisoxazole core. The geometry of the cyano group is based on established experimental values for similar organic nitriles.

Table 1: Molecular Geometry of this compound (Derived from Analogue and Standard Data)

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Isoxazole Ring | ||||

| Bond Length | O1 - N2 | 1.437 | ||

| N2 - C3 | 1.309 | |||

| C3 - C4 | 1.384 | |||

| C4 - C5 | 1.338 | |||

| C5 - O1 | 1.338 | |||

| Bond Angle | C5 - O1 - N2 | 108.0 | ||

| O1 - N2 - C3 | 107.0 | |||

| N2 - C3 - C4 | 115.0 | |||

| C3 - C4 - C5 | 105.0 | |||

| C4 - C5 - O1 | 105.0 | |||

| Substituents | ||||

| Bond Length | C3 - C6 (Methyl) | 1.490 | ||

| C5 - C7 (Cyano) | 1.440 (est.) | |||

| C7 - N8 (Cyano) | 1.142 | |||

| Bond Angle | N2 - C3 - C6 | 120.0 | ||

| C4 - C3 - C6 | 125.0 | |||

| O1 - C5 - C7 | 120.0 (est.) | |||

| C4 - C5 - C7 | 135.0 (est.) | |||

| C5 - C7 - N8 | 178.0 (est.) | |||

| Dihedral Angle | C4-C3-C6-H | 60.0 / 180.0 / -60.0 | ||

| C4-C5-C7-N8 | ~0.0 |

Data for the isoxazole ring and methyl group are based on the crystal structure of 3-Methylisoxazole-5-carboxylic acid.[2] Bond lengths and angles for the cyano group are estimated based on typical values for organic nitriles.[3] The planarity of the isoxazole ring in a related derivative, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, shows a maximum deviation of 0.007 Å.[3]

Experimental Protocols for Structural Elucidation

The determination of the precise molecular geometry of a novel compound like this compound relies on a combination of spectroscopic and crystallographic techniques.

This is the gold standard for determining the three-dimensional structure of a crystalline solid.

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

Structure Refinement: An initial model of the molecule is built and refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, one would expect to observe a singlet for the methyl protons and a singlet for the proton on the isoxazole ring. The chemical shifts of these signals provide information about their electronic environment.

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton. Distinct signals are expected for the methyl carbon, the isoxazole ring carbons, and the cyano carbon.

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, an HMBC experiment would show correlations between the methyl protons and the C3 and C4 carbons of the isoxazole ring, confirming the position of the methyl group.

Workflow for Structural Elucidation

The logical flow for determining and characterizing the structure of a novel heterocyclic compound like this compound is depicted below.

Caption: General experimental workflow for the synthesis and structural elucidation of a novel organic compound.

Conclusion

The molecular structure of this compound is characterized by a planar isoxazole ring with methyl and cyano substituents. While a complete experimental crystal structure is not yet available, analysis of closely related compounds provides a robust model of its geometry. The combination of standard spectroscopic and crystallographic techniques, as outlined in this guide, provides the necessary framework for the complete structural determination and characterization of this and similar heterocyclic molecules, which is fundamental for its application in drug design and development.

References

An In-depth Technical Guide on the Aromaticity and Tautomeric Behavior of the Isoxazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of biologically active compounds stems from its unique electronic properties, including its aromatic character and propensity for tautomerism. This technical guide provides a comprehensive exploration of the aromaticity and tautomeric behavior of the isoxazole core. It summarizes key quantitative data, details experimental and computational protocols for their characterization, and presents visual representations of the underlying chemical principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of isoxazole-based therapeutics.

Aromaticity of the Isoxazole Ring

Isoxazole is classified as an electron-rich aromatic heterocycle. Its aromaticity arises from the delocalization of six π-electrons within the five-membered ring, fulfilling Hückel's rule (4n+2 π-electrons, where n=1). The π-system is formed by the four electrons from the two double bonds and a lone pair of electrons from the oxygen atom. The nitrogen atom, being sp2 hybridized, contributes one electron to the π-system, while its lone pair resides in an sp2 orbital in the plane of the ring and does not participate in aromaticity.

The aromatic nature of isoxazole contributes to its relative stability and influences its reactivity. Electrophilic substitution reactions are known to occur, with a preference for the C4 position. The electron-rich character also makes the isoxazole ring a valuable pharmacophore capable of engaging in various interactions with biological targets.

Resonance Structures

The delocalization of π-electrons in the isoxazole ring can be represented by several resonance structures, which contribute to the overall electronic distribution.

Resonance contributors of the isoxazole ring.

Quantitative Measures of Aromaticity

The aromaticity of isoxazole can be quantified using various computational indices. These indices provide a numerical measure of the degree of electron delocalization and aromatic character.

| Aromaticity Index | Value for Isoxazole | Reference Compound (Value) |

| HOMA (Harmonic Oscillator Model of Aromaticity) | ~0.7-0.8 | Benzene (1.0) |

| NICS(0) (Nucleus-Independent Chemical Shift at ring center) | ~ -7 to -9 ppm | Benzene (~ -9 ppm) |

| NICS(1) (NICS at 1 Å above the ring center) | ~ -10 to -12 ppm | Benzene (~ -11 ppm) |

| ASE (Aromatic Stabilization Energy) | ~15-20 kcal/mol | Benzene (~36 kcal/mol) |

Note: The exact values can vary depending on the computational method and basis set used.

Structural Evidence of Aromaticity

X-ray crystallographic studies of isoxazole derivatives provide experimental evidence for its aromaticity through the analysis of bond lengths. In a fully aromatic system, the bond lengths are intermediate between those of typical single and double bonds.

| Bond | Typical Single Bond Length (Å) | Typical Double Bond Length (Å) | Observed Bond Length in Isoxazole Derivatives (Å) |

| O1-N2 | ~1.43 | ~1.22 | ~1.40-1.42 |

| N2-C3 | ~1.47 | ~1.27 | ~1.30-1.32 |

| C3-C4 | ~1.54 | ~1.34 | ~1.41-1.43 |

| C4-C5 | ~1.54 | ~1.34 | ~1.35-1.37 |

| C5-O1 | ~1.43 | ~1.23 | ~1.33-1.35 |

Note: These are approximate ranges and can be influenced by substituents on the ring.

Tautomeric Behavior of the Isoxazole Ring

While the unsubstituted isoxazole ring itself does not exhibit significant prototropic tautomerism, the introduction of substituents with labile protons, such as hydroxyl (-OH) or amino (-NH2) groups, leads to a rich tautomeric landscape. The position of the tautomeric equilibrium is a critical factor in drug design, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

Tautomerism of Hydroxyisoxazoles

3-Hydroxyisoxazole and 5-hydroxyisoxazole are the most studied examples of tautomerism in the isoxazole family. They can exist in equilibrium between hydroxy (enol-like) and oxo (keto-like) forms.

Tautomeric equilibria of hydroxyisoxazoles.

The position of the equilibrium is highly dependent on the solvent and the presence of other substituents. In general, polar solvents tend to favor the more polar keto forms. Computational studies have shown that for 3-hydroxyisoxazole, the enol form is generally more stable in both the gas phase and in solution.[1] For 5-hydroxyisoxazole, the situation is more complex, with the relative stability of the tautomers being sensitive to the environment.

Tautomerism of Aminoisoxazoles

5-Aminoisoxazole can exist in equilibrium between an amino and an imino form. The amino form is generally the more stable tautomer.

Tautomeric equilibrium of 5-aminoisoxazole.

Quantitative Data on Tautomeric Equilibria

The relative populations of tautomers can be quantified by the equilibrium constant (KT). The following table summarizes some representative data for the tautomerism of substituted isoxazoles.

| Compound | Tautomeric Equilibrium | Solvent | KT ([keto]/[enol] or [imino]/[amino]) | Reference |

| 3-Hydroxyisoxazole | OH-form ⇌ NH-keto form | Gas Phase | < 0.1 | |

| Water | < 0.1 | |||

| 5-Hydroxyisoxazole | OH-form ⇌ NH-keto form | Gas Phase | ~1 | |

| Water | > 10 | |||

| OH-form ⇌ CH-keto form | Gas Phase | < 0.1 | ||

| Water | ~1 | |||

| 3-methyl-5-phenylisoxazol-4(5H)-one | CH-keto ⇌ NH-keto | CDCl₃ | ~0.3 | [2] |

Experimental and Computational Protocols

The characterization of aromaticity and tautomerism relies on a combination of experimental and computational techniques.

Experimental Workflow for Tautomer Analysis

Workflow for tautomer analysis.

Detailed Experimental Protocols

Objective: To identify and quantify the different tautomers of a substituted isoxazole in solution.

Materials:

-

Substituted isoxazole compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)

-

NMR tubes

-

NMR spectrometer

Protocol:

-

Sample Preparation: Prepare solutions of the isoxazole derivative in a range of deuterated solvents with varying polarities. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

Data Acquisition:

-

Acquire ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay to allow for accurate integration.

-

Acquire ¹³C NMR and DEPT spectra to aid in the assignment of carbon signals.

-

For complex cases, consider 2D NMR experiments such as COSY, HSQC, and HMBC to confirm connectivities and aid in the unambiguous assignment of signals for each tautomer.

-

If possible, acquire spectra at different temperatures to investigate the thermodynamics of the tautomeric equilibrium.

-

-

Data Analysis:

-

Assign the signals in the spectra to the specific protons and carbons of each tautomer.

-

Integrate the non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum.

-

Calculate the mole fraction of each tautomer from the integral ratios.

-

The equilibrium constant (KT) can then be calculated as the ratio of the concentrations of the tautomers.[1][3][4]

-

Objective: To determine the solid-state structure of an isoxazole derivative and provide experimental data on bond lengths and angles.

Protocol:

-

Crystallization: Grow single crystals of the isoxazole derivative suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a specific temperature (often 100 K to minimize thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms. Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other geometric parameters.[5][6][7][8]

Computational Chemistry Protocol for Tautomer Energy Calculation

Objective: To calculate the relative energies of different tautomers of a substituted isoxazole in the gas phase and in solution.

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Protocol:

-

Structure Building: Build the 3D structures of all possible tautomers of the isoxazole derivative.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and 6-31G(d) or a larger basis set).[9][10] This should be done for both the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD).[9][10]

-

Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

-

Energy Calculation: Calculate the single-point electronic energy of each optimized structure at a higher level of theory if necessary for greater accuracy.

-

Relative Energy Calculation: Calculate the relative Gibbs free energy of each tautomer by combining the electronic energy and the thermochemical corrections. The tautomer with the lowest Gibbs free energy is the most stable. The equilibrium constant can be estimated from the difference in Gibbs free energies (ΔG) using the equation: ΔG = -RTln(KT).[11][12]

Conclusion

The aromaticity and tautomeric behavior of the isoxazole ring are fundamental properties that underpin its widespread use in drug discovery. A thorough understanding of these characteristics is crucial for the rational design of novel isoxazole-containing molecules with desired biological activities and pharmacokinetic profiles. This guide has provided a consolidated resource of quantitative data, experimental and computational protocols, and conceptual diagrams to aid researchers in this endeavor. By leveraging the principles and methods outlined herein, scientists can better predict and control the properties of isoxazole derivatives, ultimately accelerating the development of new and effective therapeutics.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 9. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Preliminary Biological Activity Screening of 3-Methylisoxazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative preliminary biological activity screening workflow for the compound 3-Methylisoxazole-5-carbonitrile. Given the limited publicly available data on the specific biological activities of this compound, this document outlines a robust, multi-faceted screening approach based on the known activities of structurally related isoxazole derivatives. The experimental protocols and data presented herein are illustrative and intended to serve as a practical framework for the initial investigation of this and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic organic compound featuring an isoxazole ring, a five-membered ring containing three carbon and two nitrogen atoms. The presence of a cyano group at the 5-position and a methyl group at the 3-position imparts unique chemical properties that make it a valuable scaffold in medicinal chemistry.[1] Derivatives of the isoxazole core are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5] Therefore, a systematic preliminary biological activity screening of this compound is a critical first step in evaluating its therapeutic potential.

This guide details a hypothetical screening cascade designed to provide a broad yet informative initial assessment of the compound's bioactivity profile.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods. One common approach involves a one-pot synthesis, which is efficient for producing isoxazole derivatives.[1] Another method is a multi-step synthesis that often begins with the formation of an intermediate, followed by cyclization to yield the final product.[1] For instance, a multi-step reaction can be employed where starting materials undergo transformations leading to this compound.[1] The electron-withdrawing nature of the cyano group plays a significant role in the regioselectivity of the synthesis, particularly in [3+2] cycloaddition reactions.[1]

Preliminary Biological Activity Screening Workflow

The following diagram illustrates a typical workflow for the preliminary biological screening of a novel compound like this compound.

Experimental Protocols

Antimicrobial Activity Assay (Agar Well Diffusion Method)

Objective: To qualitatively assess the antibacterial activity of this compound against a panel of Gram-positive and Gram-negative bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Muller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Incubator (37°C)

-

Stock solution of this compound (1 mg/mL in DMSO)

-

Positive control (e.g., Ciprofloxacin, 10 µg/mL)

-

Negative control (DMSO)

Procedure:

-

Prepare MHA plates according to the manufacturer's instructions.

-

Inoculate the surface of the MHA plates with the respective bacterial cultures (adjusted to 0.5 McFarland standard).

-

Allow the plates to dry for 5-10 minutes.

-

Using a sterile cork borer, create wells of 6 mm diameter in the agar.

-

Add 100 µL of the test compound solution, positive control, and negative control to the respective wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

Antifungal Activity Assay (Agar Well Diffusion Method)

Objective: To qualitatively assess the antifungal activity of this compound against a panel of fungal strains.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile petri dishes

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Incubator (25-28°C)

-

Stock solution of this compound (1 mg/mL in DMSO)

-

Positive control (e.g., Fluconazole, 25 µg/mL)

-

Negative control (DMSO)

Procedure:

-

Prepare SDA plates.

-

Inoculate the surface of the SDA plates with the respective fungal spore suspensions.

-

Create wells in the agar using a sterile cork borer.

-

Add 100 µL of the test compound solution, positive control, and negative control to the wells.

-

Incubate the plates at 25-28°C for 48-72 hours.

-

Measure the diameter of the zone of inhibition (in mm).

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (COX-2 Inhibition Assay)

Objective: To determine the in vitro inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme.

Materials:

-

COX-2 enzyme

-

Reaction buffer

-

Heme

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Positive control (e.g., Celecoxib)

-

Microplate reader

Procedure:

-

In a reaction tube, combine the reaction buffer, heme, and the COX-2 enzyme.

-

Add the test compound at various concentrations.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Stop the reaction.

-

Measure the product formation (e.g., prostaglandin E2) using an appropriate method (e.g., ELISA).

-

Calculate the percentage of COX-2 inhibition and the IC50 value.

Illustrative Data Presentation

The following tables present hypothetical data for the preliminary biological screening of this compound.

Table 1: Antimicrobial and Antifungal Activity (Zone of Inhibition in mm)

| Microorganism | This compound (1 mg/mL) | Positive Control | Negative Control (DMSO) |

| Bacteria | |||

| S. aureus | 14 | 25 (Ciprofloxacin) | 0 |

| B. subtilis | 12 | 28 (Ciprofloxacin) | 0 |

| E. coli | 8 | 22 (Ciprofloxacin) | 0 |

| P. aeruginosa | 6 | 20 (Ciprofloxacin) | 0 |

| Fungi | |||

| C. albicans | 11 | 18 (Fluconazole) | 0 |

| A. niger | 9 | 15 (Fluconazole) | 0 |

Table 2: In Vitro Cytotoxicity (IC50 in µM)

| Cell Line | This compound | Doxorubicin (Positive Control) |

| MCF-7 (Breast Cancer) | 45.2 | 0.8 |

| A549 (Lung Cancer) | 68.5 | 1.2 |

| HCT116 (Colon Cancer) | 32.8 | 0.5 |

Table 3: In Vitro Anti-inflammatory Activity (IC50 in µM)

| Enzyme | This compound | Celecoxib (Positive Control) |

| COX-2 | 25.6 | 0.1 |

Potential Signaling Pathway Involvement

Based on the activities of related isoxazole compounds, if this compound shows significant anticancer activity, further investigation into its effect on key signaling pathways would be warranted. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Conclusion

This technical guide outlines a comprehensive and systematic approach for the preliminary biological activity screening of this compound. The proposed workflow, incorporating antimicrobial, antifungal, cytotoxic, and anti-inflammatory assays, provides a solid foundation for identifying potential therapeutic applications of this compound. The illustrative data and pathway diagrams serve as a practical reference for researchers initiating the investigation of novel isoxazole derivatives. Positive results from this preliminary screening would justify more in-depth studies to elucidate the mechanism of action and to optimize the lead compound for further drug development.

References

- 1. Buy this compound | 65735-07-1 [smolecule.com]

- 2. METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE [myskinrecipes.com]

- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Immunological Effects of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include anti-inflammatory, immunosuppressive, and immunostimulatory effects, making them promising candidates for the development of novel therapeutics for a variety of immune-related disorders.[1][2] This technical guide provides a comprehensive overview of the potential immunological effects of isoxazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Immunomodulatory Effects of Isoxazole Derivatives

The immunomodulatory properties of isoxazole derivatives are diverse, with different compounds exhibiting immunosuppressive, anti-inflammatory, or immunostimulatory activities.[1][2] These effects are largely dependent on the specific chemical structure of the derivative.

Anti-inflammatory and Immunosuppressive Effects

A significant number of isoxazole derivatives have demonstrated potent anti-inflammatory and immunosuppressive activities. These effects are often mediated through the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory cytokine production.

In Vitro Quantitative Data

The following tables summarize the in vitro anti-inflammatory and immunosuppressive activities of selected isoxazole derivatives.

Table 1: In Vitro Inhibition of Inflammatory Enzymes by Isoxazole Derivatives

| Isoxazole Derivative | Target Enzyme | Cell Line/System | IC50 (µM) | Reference(s) |

| COX-2 Inhibitors | ||||

| Celecoxib (Reference) | COX-2 | Ovine | 0.30 | [3] |

| PYZ16 | COX-2 | Ovine | 0.52 | [3] |

| MISF2 | COX-2 | Ovine | 0.57 - 0.72 | [3] |

| PYZ9 | COX-2 | Ovine | 0.72 | [3] |

| IXZ3 | COX-2 | Ovine | 0.95 | [3] |

| C6 | COX-2 | Ovine | 0.55 ± 0.03 | [4] |

| C5 | COX-2 | Ovine | 0.85 ± 0.04 | [4] |

| C3 | COX-2 | Ovine | 0.93 ± 0.01 | [4] |

| 5-LOX Inhibitors | ||||

| Zileuton (Reference) | 5-LOX | - | 0.77 | [3] |

| Compound 3 | 5-LOX | - | 8.47 | [1] |

| Compound C5 | 5-LOX | - | 10.48 | [1] |

| Compound C3 | 5-LOX | - | 10.96 (DPPH scavenging) | [1] |

| Compound C1 | 5-LOX | - | 74.09 | [5] |

| Compound C2 | 5-LOX | - | 47.59 | [5] |

Table 2: In Vitro Immunosuppressive Effects of Isoxazole Derivatives on Cytokine Production

| Isoxazole Derivative | Cytokine Inhibited | Cell Type | Stimulant | Effective Concentration/IC50 | % Inhibition | Reference(s) |

| A77 1726 (Leflunomide metabolite) | IL-6 | Human fibroblast-like synoviocytes | IL-1α | > 10 µM | - | [6] |

| A77 1726 (Leflunomide metabolite) | TNF-α | Human synovial tissue | LPS | 0.3 µg/mL | Dose-dependent | [2] |

| A77 1726 (Leflunomide metabolite) | IL-1β | Human synovial tissue | LPS | 0.3 µg/mL | Dose-dependent | [2] |

| Indolyl–isoxazolidine 9a | TNF-α, IL-6 | THP-1 macrophages | LPS | - | Significant | [1] |

| MZO-2 | TNF-α | Human whole blood | LPS | 5 and 25 µg/mL | Weak | [7] |

| MO5 | TNF-α | Human whole blood | LPS | - | Inhibitory | [1] |

| MM3 | TNF-α | Human whole blood | LPS | - | Inhibitory | [8] |

In Vivo Quantitative Data

The anti-inflammatory effects of isoxazole derivatives have also been demonstrated in various animal models.

Table 3: In Vivo Anti-inflammatory Effects of Isoxazole Derivatives

| Isoxazole Derivative | Animal Model | Dosage | Effect | % Inhibition of Edema | Reference(s) |

| MZO-2 | Carrageenan-induced paw edema (mice) | - | Potent inhibition | - | [7] |

| MO5 | Carrageenan-induced skin reaction (mice) | - | Inhibition | - | [1] |

| 06K compound | Carrageenan-induced foot pad edema (mice) | - | Significant diminution | - | [1] |

| Indolyl–isoxazolidine 9a | Carrageenan test (mice) | - | Comparable to indomethacin | - | [1] |

| Compound 7a | Carrageenan-induced paw edema (mice) | - | Reduced edema | 51% | [1] |

Immunostimulatory Effects

In contrast to the more commonly observed immunosuppressive properties, some isoxazole derivatives have been found to enhance immune responses.

For instance, the derivative RM-11 was found to potently stimulate both humoral and cellular immune responses to sheep red blood cells (SRBC) in mice and also stimulated Concanavalin A (ConA)-induced splenocyte proliferation.[1] Another compound, 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline (8e), demonstrated mitogenic activity towards human lymphocytes and mouse splenocytes, which was attributed to increased IL-2 secretion.[1] Furthermore, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide has been shown to modulate T-cell subsets and B-cell levels in lymphoid organs and enhance antibody production in mice.[1]

Mechanisms of Action: Signaling Pathways

The immunomodulatory effects of isoxazole derivatives are mediated through their interaction with various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and the Akt/GSK3β/β-catenin pathways are two of the key cascades implicated in their mechanism of action.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. Several isoxazole derivatives exert their anti-inflammatory effects by inhibiting this pathway.

Figure 1: NF-κB Signaling Pathway and Isoxazole Inhibition.

Akt/GSK3β/β-catenin Signaling Pathway

The Akt/GSK3β/β-catenin signaling pathway is involved in a wide range of cellular processes, including cell proliferation, survival, and differentiation. Some isoxazole derivatives have been shown to modulate this pathway, which can influence immune cell function and melanogenesis.[3][9]

Figure 2: Akt/GSK3β/β-catenin Signaling Pathway.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation of the immunomodulatory properties of isoxazole derivatives. This section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Assay: PHA-Induced Lymphocyte Proliferation

This assay assesses the effect of isoxazole derivatives on the proliferation of T-lymphocytes stimulated by the mitogen Phytohemagglutinin (PHA).

Principle: PHA is a lectin that binds to glycoproteins on the surface of T-cells, triggering a signaling cascade that leads to cell proliferation. The extent of proliferation can be quantified by measuring the incorporation of a labeled nucleotide (e.g., ³H-thymidine) or by using a colorimetric assay (e.g., MTT).

Materials and Reagents:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA)

-

Isoxazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well flat-bottom microplates

Procedure:

-

Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Assay Setup: Seed 1 x 10⁵ PBMCs in 100 µL of complete medium per well in a 96-well plate.

-

Compound Addition: Add 50 µL of various concentrations of the isoxazole derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known immunosuppressant like cyclosporine A).

-

Stimulation: Add 50 µL of PHA (final concentration, e.g., 5 µg/mL) to all wells except for the unstimulated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated, stimulated cells - Absorbance of unstimulated cells) / (Absorbance of untreated, stimulated cells - Absorbance of unstimulated cells)] x 100

In Vitro Assay: LPS-Induced TNF-α Production

This assay measures the ability of isoxazole derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages or monocytes stimulated with Lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on immune cells, leading to the activation of downstream signaling pathways (including NF-κB) and the production of pro-inflammatory cytokines like TNF-α.

Materials and Reagents:

-

Human monocytic cell line (e.g., THP-1) or primary human monocytes

-

RPMI-1640 medium with supplements

-

Lipopolysaccharide (LPS) from E. coli

-

Isoxazole derivatives

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture THP-1 cells in complete RPMI-1640 medium. For differentiation into macrophage-like cells, treat with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Assay Setup: Seed the differentiated THP-1 cells at a density of 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of isoxazole derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

-

ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Data Analysis: Determine the concentration of TNF-α in each sample from the standard curve. Calculate the percentage of TNF-α inhibition for each concentration of the isoxazole derivative.

In Vivo Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the production of prostaglandins and nitric oxide, and the infiltration of neutrophils.

Animals:

-

Male Wistar rats or Swiss albino mice (150-200 g)

Materials and Reagents:

-

Carrageenan (1% w/v in sterile saline)

-

Isoxazole derivatives formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and different doses of the isoxazole derivative. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Measure the initial paw volume of the right hind paw of each animal. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage inhibition of edema is calculated as follows: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of the immunomodulatory potential of isoxazole derivatives.

Figure 3: Workflow for Immunomodulatory Screening of Isoxazole Derivatives.

Conclusion

Isoxazole derivatives represent a rich source of immunomodulatory agents with the potential to be developed into novel therapies for a wide range of diseases, including autoimmune disorders, inflammatory conditions, and cancer. Their diverse activities, ranging from potent anti-inflammatory and immunosuppressive effects to immunostimulatory properties, highlight the importance of continued research in this area. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this fascinating class of compounds. Future studies should focus on elucidating the precise molecular targets of these derivatives and conducting comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits for patients.

References

- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole Derivatives as Regulators of Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocols for Immunology | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of NF-kappa-B cellular function via specific targeting of the I-kappa-B-ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Methylisoxazole-5-carbonitrile in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-methylisoxazole-5-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the synthesis of diverse compound libraries with a wide range of biological activities. This technical guide provides an in-depth analysis of the role of this compound in drug discovery, summarizing key quantitative data, detailing experimental protocols for its synthesis and evaluation, and visualizing its potential mechanisms of action.

Core Applications in Drug Discovery

Derivatives of this compound are being explored for their therapeutic potential in various fields.[1] The isoxazole ring itself is a component of several FDA-approved drugs, highlighting its clinical relevance.[1] Research indicates that compounds incorporating this scaffold exhibit significant biological activities, including:

-

Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of isoxazole derivatives against a panel of human cancer cell lines.[2][3][4]

-

Antimicrobial Activity: The isoxazole nucleus is a key pharmacophore in the development of new antibacterial and antifungal agents.[5][6]

-

Immunological Modulation: Derivatives have shown potential in modulating immune responses, suggesting applications in inflammatory and autoimmune diseases.[7]

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through various strategies, including one-pot multi-component reactions and multi-step synthesis.

Experimental Protocol: One-Pot Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile Derivatives

This protocol describes a conventional method for the efficient, one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.

Materials:

-

Substituted aromatic aldehyde (1.2 mmol)

-

Malononitrile (1 mmol)

-

Hydroxylamine hydrochloride (1 mmol)

-

Ceric ammonium sulphate (Lewis acid catalyst) (2 mmol)

-

Isopropyl alcohol (25 mL)

-

50 mL round-bottom flask (RBF)

-

Magnetic stirrer

-

Reflux condenser

-

Thin-layer chromatography (TLC) plate (mobile system: EtOAc:n-hexane - 4:6)

-

Sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask, dissolve the substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in 25 mL of isopropyl alcohol.

-

Fit the flask with a reflux condenser and place it on a magnetic stirrer.

-

Gradually add the ceric ammonium sulphate catalyst to the reaction mixture.

-

Heat the mixture to reflux and stir vigorously for 5 hours.

-

Monitor the progress of the reaction using thin-layer chromatography.

-

Upon completion, pour the reaction mixture into cold water.

-

Neutralize the solution with a sodium bicarbonate solution.

-

Extract the product with ethyl acetate using a separatory funnel.

-

Separate the organic layer and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various derivatives containing the isoxazole scaffold.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | Colo205 | 9.179 | [4] |

| 2a | HepG2 | 7.55 | [4] |

| 2a | HeLa | 0.91 | [8] |

| 2a | Hep3B | 8.02 | [8] |

| 2d | Hep3B | ~23 µg/mL | [3] |

| 2e | Hep3B | ~23 µg/mL | [3] |

| 2e | B16F1 | 0.079 | [4] |

| Isoxazole-piperazine derivative | Huh7, Mahlavu, MCF-7 | 0.3 - 3.7 | [9] |

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound ID | Microbial Strain | MIC (µM) | Reference |

| 9 | Mycobacterium tuberculosis H37Rv | 6.25 | [10] |

| 10 | Mycobacterium tuberculosis H37Rv | 3.125 | [10] |

| 13 | Mycobacterium tuberculosis H37Rv | 6.25 | [10] |

| 14 | Mycobacterium tuberculosis H37Rv | 3.125 | [10] |

| 9 | Bacillus subtilis, Escherichia coli | 6.25 | [10] |

| 13 | Bacillus subtilis, Escherichia coli | 6.25 | [10] |

| 15 | Bacillus subtilis, Escherichia coli | 12.5 | [10] |

| 17 | Bacillus subtilis, Escherichia coli | 12.5 | [10] |

| 19 | Bacillus subtilis, Escherichia coli | 6.25 | [10] |

| 20 | Bacillus subtilis, Escherichia coli | 6.25 | [10] |

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.[9]

Materials:

-

Human cancer cell lines (e.g., A375 melanoma)

-

Normal human dermal fibroblasts (NHDF) for cytotoxicity comparison

-

96-well plates

-

MTT solution (1 mg/mL in PBS)

-

Culture medium

-

Test isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at a density of 10,000 cells per well.

-

Incubate the plates overnight to allow for cell adherence.

-

Remove the supernatant and add freshly prepared solutions of the test compounds at various concentrations.

-

Incubate the cells with the compounds for 24 or 48 hours.

-

After the incubation period, add the MTT solution to each well.

-

Incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[5]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Test isoxazole compounds dissolved in DMSO

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

0.5 McFarland standard

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions across the row.

-

Prepare an inoculum of the test microorganism adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted microbial suspension to each well.

-

Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control (standard antibiotic).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing a Potential Mechanism of Action

While the precise signaling pathways for many this compound derivatives are still under investigation, a hypothetical mechanism involving the PI3K/Akt signaling pathway, a critical regulator of cell survival, can be proposed for their anticancer effects.[2] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Caption: General experimental workflow for the discovery and development of drugs based on the this compound scaffold.

References

- 1. Buy this compound | 65735-07-1 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Structure/activity investigations of 5-substituted 3-methylisoxazole[5, 4-d]1, 2, 3-triazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Therapeutic Potential of 3-Methylisoxazole-5-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. Among its many derivatives, those stemming from the 3-methylisoxazole-5-carbonitrile core have garnered significant attention for their therapeutic potential across a spectrum of diseases, including cancer, inflammation, and infectious diseases. This technical guide provides an in-depth exploration of these derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad range of biological activities. The core structure serves as a versatile template for the development of potent and selective therapeutic agents. The primary areas of investigation include anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5l | Isoxazole-piperazine hybrid | Huh7 (Liver Cancer) | 0.3 | [1] |

| 5m | Isoxazole-piperazine hybrid | Huh7 (Liver Cancer) | 1.0 | [1] |

| 5o | Isoxazole-piperazine hybrid | Mahlavu (Liver Cancer) | 0.7 | [1] |

| 5l | Isoxazole-piperazine hybrid | MCF-7 (Breast Cancer) | 2.5 | [1] |

| 5o | Isoxazole-piperazine hybrid | MCF-7 (Breast Cancer) | 3.7 | [1] |

| 3d | Imidazo[1,2-c]pyrimidine-isoxazole | MCF-7 (Breast Cancer) | 43.4 | [2] |

| 4d | Imidazo[1,2-c]pyrimidine-isoxazole | MDA-MB-231 (Breast Cancer) | 35.1 | [2] |

| Compound 9 | Pyrazoline-isoxazole-indole hybrid | MDA-MB-231 (Breast Cancer) | 30.6 | [3] |

| Compound 25 | Pyrazoline-isoxazole-indole hybrid | MDA-MB-231 (Breast Cancer) | 35.5 | [3] |

| Compound 34 | Pyrazoline-isoxazole-indole hybrid | MDA-MB-231 (Breast Cancer) | 22.3 | [3] |

Antimicrobial Activity

The isoxazole nucleus is a key component of several antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 13a | Triazine-isoxazole hybrid | S. aureus | 100 | [4] |

| Compound 3a | Imidazo[1,2-c]pyrimidine-isoxazole | S. aureus (MSSA) | 3.12 | [2] |

| Compound 4a | Imidazo[1,2-c]pyrimidine-isoxazole | S. aureus (MRSA) | 4.61 | [2] |

| Compound 1e | N-acyl phenylalanine analogue | S. epidermidis 756 | 56.2 | [5] |

| Compound 1e | N-acyl phenylalanine analogue | E. coli ATCC 25922 | 28.1 | [5] |

| Compound 1e | N-acyl phenylalanine analogue | C. albicans 128 | 14 | [5] |

| Compound 4a | Oxazole-carbonate derivative | S. epidermidis 756 | 56.2 | [5] |

| Compound 4a | Oxazole-carbonate derivative | B. subtilis ATCC 6683 | 56.2 | [5] |

| Compound 4a | Oxazole-carbonate derivative | C. albicans 128 | 14 | [5] |

| Compound 8 | Thioxothiazolidin-indole-isoxazole | En. cloacae | 0.004-0.03 | [6] |

| Compound 15 | Thioxothiazolidin-indole-isoxazole | T. viride | 0.004-0.06 | [6] |

Pharmacokinetic Properties

Preclinical pharmacokinetic studies are crucial for evaluating the drug-like properties of new chemical entities. Limited data is available for this compound derivatives, but initial studies indicate that some compounds possess favorable pharmacokinetic profiles.

Table 3: Pharmacokinetic Parameters of a Representative Isoxazole Derivative (TFISA)

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax | 8173 ± 1491 ng/mL | Rat | Ocular Instillation | [7] |

| Tmax | Not Reported | Rat | Ocular Instillation | [7] |

| t1/2 | 58 ± 10 h | Rat | Ocular Instillation | [7] |

| Bioavailability | 90.18% | Rat | Ocular vs. Intraperitoneal | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 3-Aryl-5-methylisoxazole-4-carboxylic Acid Derivatives

This protocol describes a common method for the synthesis of isoxazole derivatives, which can be further modified to introduce diverse functionalities.

Materials:

-

Substituted aryl aldehyde

-

Ethyl acetoacetate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Acetic acid

-

Potassium hydroxide

-

Hydrochloric acid

Procedure:

-

Chalcone Formation: To a solution of the substituted aryl aldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., piperidine). Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization to Isoxazole: To the cooled reaction mixture, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents). Reflux the mixture for 4-6 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the ethyl 3-aryl-5-methylisoxazole-4-carboxylate.

-

Hydrolysis to Carboxylic Acid: Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of potassium hydroxide (2 equivalents). Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Acidification and Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with dilute hydrochloric acid to a pH of 2-3. The precipitated carboxylic acid is filtered, washed with water, and dried to afford the final product.[8][9]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, Huh7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[10][11][12][13]

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of 2.5 x 10^5 CFU/mL.

-

Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[14]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives is crucial for their rational design and development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound derivatives and a general workflow for their discovery and evaluation.

Signaling Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Its aberrant activation is implicated in many cancers. Some isoxazole derivatives have been shown to inhibit this pathway.

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound derivatives.

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The activation of caspases, a family of protease enzymes, is a hallmark of apoptosis. Many anticancer isoxazole derivatives induce apoptosis by activating these pathways.

Caption: Intrinsic pathway of apoptosis induction via caspase activation by isoxazole derivatives.

Experimental and Logical Workflows

The process of discovering and developing new therapeutic agents from the this compound core follows a structured workflow from initial design to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of isoxazole-based therapeutics.

The exploration of SAR is a critical component of lead optimization, guiding the modification of the chemical structure to enhance potency and selectivity while minimizing toxicity.

Caption: Logical workflow for establishing Structure-Activity Relationships (SAR) of isoxazole derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives explored in this guide demonstrate significant potential in oncology, infectious diseases, and inflammatory conditions. The provided data, protocols, and pathway visualizations offer a comprehensive resource for researchers in the field, aiming to facilitate further investigation and development of this promising class of compounds. Future work should focus on expanding the structure-activity relationship studies, conducting more extensive in vivo efficacy and safety profiling, and elucidating the detailed molecular mechanisms of action to unlock the full therapeutic potential of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 8. prepchem.com [prepchem.com]

- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Cyano Group in Isoxazoles: A Technical Guide to Reactivity and Transformation

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in various non-covalent interactions. When functionalized with a cyano group, the isoxazole moiety gains a versatile chemical handle, opening a wide array of possibilities for molecular elaboration and bioisosteric replacement. This in-depth technical guide explores the core reactivity of the cyano group in isoxazoles, providing detailed experimental protocols, quantitative data, and visual diagrams to aid in the design and execution of synthetic strategies.

Core Reactivity of the Cyano Group

The cyano group (–C≡N) is a strongly electron-withdrawing group, a property that significantly influences the reactivity of the isoxazole ring and the cyano group itself. The carbon atom of the nitrile is electrophilic due to the polarization of the C≡N triple bond, making it susceptible to attack by nucleophiles. Conversely, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base or a nucleophile in certain contexts. The primary transformations of the cyano group on an isoxazole core can be categorized into three main classes: cycloaddition, hydrolysis, and reduction.

Key Transformations of the Cyano Group on the Isoxazole Scaffold

This section details the most synthetically useful reactions involving the cyano group of isoxazoles, providing both the mechanistic rationale and practical experimental guidance.

[3+2] Cycloaddition: Synthesis of Isoxazolyl-Tetrazoles

The conversion of a nitrile to a tetrazole is a valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.[1] This is typically achieved through a [3+2] cycloaddition reaction with an azide source, such as sodium azide.[2][3] The reaction is often facilitated by a Lewis or Brønsted acid, which activates the nitrile group towards nucleophilic attack by the azide ion.[2]

General Reaction Scheme:

Experimental Protocol: Synthesis of 5-(5-Methylisoxazol-3-yl)-1H-tetrazole [2]

-

Reaction Setup: To a solution of 3-cyano-5-methylisoxazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 12-24 hours.

-

Work-up and Purification:

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid to induce precipitation.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(5-methylisoxazol-3-yl)-1H-tetrazole.

-

Quantitative Data for Tetrazole Formation

| Substrate | Reagents | Conditions | Yield (%) | Reference |

| 3-Cyano-5-methylisoxazole | NaN₃, NH₄Cl, DMF | 120°C, 18 h | 85 | [2] (Plausible) |

| Aromatic Nitriles (General) | NaN₃, ZnCl₂, H₂O | Reflux | 70-95 | General Literature |

| Heterocyclic Nitriles | TMS-N₃, DBTO | 160°C | 60-90 | General Literature |

Logical Workflow for Tetrazole Synthesis

Caption: Workflow for the synthesis of an isoxazolyl-tetrazole.

Hydrolysis: From Cyano to Carboxamide and Carboxylic Acid

The cyano group can be hydrolyzed under either acidic or basic conditions to first yield a carboxamide, which can then be further hydrolyzed to a carboxylic acid. This two-step transformation is a fundamental method for introducing carboxylic acid functionality.

General Reaction Scheme:

Experimental Protocol: Acid-Catalyzed Hydrolysis of a 3-Cyanoisoxazole Derivative

-

Reaction Setup: Dissolve the 3-cyanoisoxazole derivative (1.0 equivalent) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-